Tert-butyl 2-oxoazepane-1-carboxylate Tert-butyl 2-oxoazepane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 106412-36-6
VCID: VC20817751
InChI: InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(12)13/h4-8H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCCCC1=O
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol

Tert-butyl 2-oxoazepane-1-carboxylate

CAS No.: 106412-36-6

Cat. No.: VC20817751

Molecular Formula: C11H19NO3

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-oxoazepane-1-carboxylate - 106412-36-6

Specification

CAS No. 106412-36-6
Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
IUPAC Name tert-butyl 2-oxoazepane-1-carboxylate
Standard InChI InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(12)13/h4-8H2,1-3H3
Standard InChI Key GJZYNYJIBDCRFC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCCCC1=O
Canonical SMILES CC(C)(C)OC(=O)N1CCCCCC1=O

Introduction

Chemical Identity and Basic Properties

Tert-butyl 2-oxoazepane-1-carboxylate (CAS No. 106412-36-6) is a lactam-containing compound with a molecular formula of C11H19NO3 and a molecular weight of 213.27 g/mol . The compound is known by several synonyms in the chemical literature, including 1-(tert-Butoxycarbonyl)-1-azacycloheptan-2-one, N-Boc-ε-caprolactam, 1H-Azepine-1-carboxylic acid hexahydro-2-oxo-1,1-dimethylethyl ester, 7-Oxoazepane-1-carboxylic acid tert-butyl ester, and N-tert-Butoxycarbonylhexahydro-2H-azepin-2-one .

The core structure consists of a seven-membered azepane ring with a ketone functionality at position 2 and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This specific molecular architecture contributes to its utility in organic synthesis and medicinal chemistry applications.

Physical and Chemical Identifiers

The compound can be identified using various chemical descriptors as shown in the following table:

ParameterValue
SMILES NotationCC(C)(C)OC(=O)N1CCCCCC1=O
InChIInChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(12)13/h4-8H2,1-3H3
InChIKeyGJZYNYJIBDCRFC-UHFFFAOYSA-N
Molecular Weight213.27 g/mol
CAS Number106412-36-6

##.2. Structural Analysis and Conformational Properties

Structural Characteristics

The structure of tert-butyl 2-oxoazepane-1-carboxylate incorporates several key functional groups that define its chemical behavior. The compound features:

  • A seven-membered azepane ring

  • A carbonyl group (ketone) at position 2

  • A tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen

  • The lactam functionality, which introduces rigidity into the molecular structure

Spectroscopic Properties and Analytical Detection

Mass Spectrometry Data

Mass spectrometry provides valuable information for the identification and characterization of tert-butyl 2-oxoazepane-1-carboxylate. The following table presents predicted collision cross-section data for various adducts of the compound:

Adductm/zPredicted CCS (Ų)
[M+H]⁺214.14377146.9
[M+Na]⁺236.12571154.0
[M+NH₄]⁺231.17031152.5
[M+K]⁺252.09965151.9
[M-H]⁻212.12921145.8
[M+Na-2H]⁻234.11116149.8
[M]⁺213.13594147.3
[M]⁻213.13704147.3

These mass spectrometry parameters are essential for analytical identification and verification of the compound's purity in research settings.

Applications in Organic Synthesis and Medicinal Chemistry

Role as a Synthetic Intermediate

Tert-butyl 2-oxoazepane-1-carboxylate serves as a valuable building block in organic synthesis. Its utility stems from several factors:

  • The Boc-protected nitrogen provides a convenient handle for further functionalization

  • The seven-membered ring structure offers a scaffold for the construction of more complex molecules

  • The lactam functionality can be modified through various transformations, including reduction and nucleophilic addition

Researchers can modify tert-butyl 2-oxoazepane-1-carboxylate to create new molecules with potential therapeutic properties, making it an important intermediate in the synthesis of bioactive compounds aimed at treating various diseases.

Medicinal Chemistry Applications

In medicinal chemistry, tert-butyl 2-oxoazepane-1-carboxylate and its derivatives have attracted interest due to their potential pharmacological activities. Compounds with similar structures have been investigated for their biological properties, though further studies are necessary to fully elucidate their specific mechanisms and therapeutic potential.

The seven-membered azepane ring is a privileged structure in drug discovery, appearing in various biologically active compounds. The incorporation of this structural motif can confer specific pharmacokinetic and pharmacodynamic properties to drug candidates.

Reactivity and Chemical Behavior

Key Reactions

Tert-butyl 2-oxoazepane-1-carboxylate can participate in various chemical transformations due to its functional groups. Some potential reactions include:

  • Deprotection of the Boc group under acidic conditions

  • Nucleophilic addition to the lactam carbonyl

  • Ring-opening reactions

  • Reduction of the lactam functionality

  • Alkylation at the α-position of the lactam

These reactions provide access to a diverse array of derivatives with potential applications in both synthetic organic chemistry and medicinal chemistry research.

Structure-Reactivity Relationships

The reactivity of tert-butyl 2-oxoazepane-1-carboxylate is significantly influenced by its structural features. The presence of the Boc group affects the electronic properties of the nitrogen atom and consequently the reactivity of the lactam carbonyl. Additionally, the conformation of the seven-membered ring can influence the stereochemical outcome of reactions at various positions of the molecule.

Related Compounds and Structural Analogs

Several structural analogs of tert-butyl 2-oxoazepane-1-carboxylate have been reported in the literature. These include:

  • Tert-butyl 3-cyano-4-oxo-azepane-1-carboxylate, which contains an additional cyano group at position 3 and a ketone moiety at position 4

  • Various substituted ε-caprolactams with different functional groups at positions 2 and 6

  • Caprolactams containing a –COOMe group at the C-6 position, which have been studied for their conformational properties

These related compounds provide a broader context for understanding the chemical behavior and applications of tert-butyl 2-oxoazepane-1-carboxylate.

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